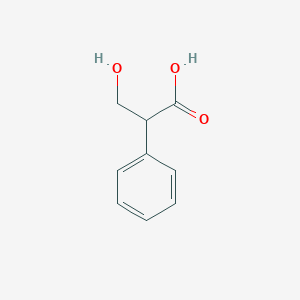

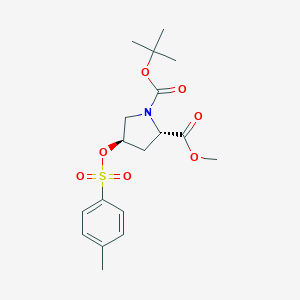

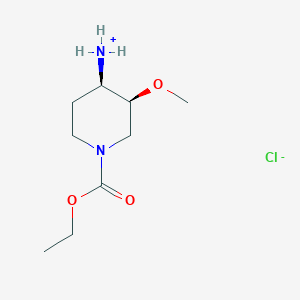

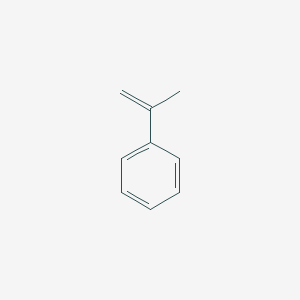

3-((Dimethylamino)methyl)benzoic acid

Vue d'ensemble

Description

The compound "3-((Dimethylamino)methyl)benzoic acid" is a chemical species that can be associated with various chemical reactions and has potential applications in different fields such as organic synthesis and material science. The related compounds discussed in the provided papers include derivatives and analogs that exhibit interesting chemical and physical properties, as well as biological activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, azidonation, and reduction, as demonstrated in the synthesis of 3,5-bis(aminomethyl)benzoic acid using 3,5-dimethylbenzoic acid as the starting material . Organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid have been synthesized and characterized, indicating the versatility of this compound in forming complexes with metals .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the X-ray structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has been determined, providing insights into the molecular conformation and stability . Additionally, two crystal polymorphs of 3-(dimethylamino)benzoic anhydride have been identified, showcasing different solid-state packing arrangements due to differing conformations and hydrogen-bonding associations .

Chemical Reactions Analysis

The reactivity of compounds containing the dimethylamino group is highlighted in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic compounds to afford a variety of heterocyclic systems, demonstrating the potential of these compounds in organic synthesis . The photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters has been studied, revealing the generation of a benzyl cation with a low-energy triplet state .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-((Dimethylamino)methyl)benzoic acid are influenced by their molecular structure. For instance, 4-(N,N-Dimethylamino)benzoic acid has been shown to exhibit high selectivity to divalent anions such as HPO4^2- and SO4^2- in UV-vis and fluorescence titrations, indicating its potential as a chromogenic and fluorogenic anion host . The vibrational spectroscopy and DFT studies of related compounds provide detailed information on vibrational frequencies and molecular stability .

Applications De Recherche Scientifique

1. Development of Polyphenoloxidase and Phenoloxidase Activity by Zymograms

- Application Summary: This compound is used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms . A sequential staining process of these enzymes was designed using the zymography technique .

- Methods of Application: Electrophoresis was carried out under native conditions, and staining was carried out with a revealing solution of 3-methyl-2-benzothiazoline hydrazone (MBTH)—3-dimethylamino benzoic acid (DMAB) that allowed the visualization of polyphenoloxidase enzymes . Later, differential staining of phenoloxidase was done by adding a solution of H2O2 .

- Results: The technique showed great sensitivity to detect different enzymatic activities (1.56 Activity Unit/mL minimum) in the same gel without interference between the enzymes and the solutions used .

2. Analysis of Glucose Content from the Extraction of Starch and Soluble Sugars

- Application Summary: 3-((Dimethylamino)methyl)benzoic acid has been used to analyze glucose content from the extraction of starch and soluble sugars .

3. Quantification of Peroxidase Activity

- Application Summary: 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase .

4. Quantification of Manganese Peroxidase Activity

- Application Summary: 3-dimethylaminobenzoic acid (DMAB) can also be used to quantify the activity of manganese peroxidase .

5. Quantification of Peroxidase Activity

- Application Summary: 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase .

6. Quantification of Manganese Peroxidase Activity

Safety And Hazards

3-((Dimethylamino)methyl)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propriétés

IUPAC Name |

3-[(dimethylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHOBHQNCZAHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424360 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Dimethylamino)methyl)benzoic acid | |

CAS RN |

155412-73-0 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)